ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate
Description
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring with sulfur and nitrogen atoms, substituted by a pyrrolidinylmethyl group at position 3 and an ethyl ester at position 4 . The ethyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
ethyl 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-17-13(16)15-8-5-9-18-11-12(15)10-14-6-3-4-7-14/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUJKBAITSCXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCSCC1CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Ethyl 3-[(Pyrrolidin-1-yl)methyl]-1,4-Thiazepane-4-carboxylate
The target molecule combines a seven-membered 1,4-thiazepane ring with a pyrrolidine-substituted methyl group at position 3 and an ethyl ester at position 4. Retrosynthetically, the molecule can be dissected into two key components:
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1,4-Thiazepane-4-carboxylate core : Likely synthesized via cyclization of a β-amino thiol precursor.
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Pyrrolidinylmethyl substituent : Introduced through alkylation or reductive amination at the C3 position.
This approach aligns with methods for analogous thiazepane derivatives, where ring closure and side-chain functionalization are sequential .
Cyclization of β-Amino Thiol Precursors
A common route to 1,4-thiazepanes involves the intramolecular nucleophilic attack of a thiol group on an electrophilic carbon, facilitated by a β-amino alcohol intermediate. For example:
Step 1 : Preparation of ethyl 2-((2-hydroxyethyl)amino)-3-mercaptopropanoate
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React ethyl acrylate with cysteamine (2-aminoethanethiol) under basic conditions.
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Reaction Conditions : Ethanol, 0°C to room temperature, 12–24 hours .
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Expected Yield : 60–75% based on analogous thiol-amine additions .
Step 2 : Cyclization to form 1,4-thiazepane-4-carboxylate
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Treat the β-amino thiol with a dehydrating agent (e.g., HCl in methanol) to induce ring closure.
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Key Parameters : Acid concentration (1–2M), reflux (60–80°C), 4–6 hours .
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Byproducts : Oligomers or open-chain derivatives if cyclization is incomplete.
Alkylation at C3
After forming the thiazepane core, the C3 position must be functionalized. A Mannich reaction or direct alkylation could introduce the pyrrolidinylmethyl group:
Method A : Mannich Reaction
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React the thiazepane with pyrrolidine and formaldehyde under acidic conditions.
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Challenges : Regioselectivity at C3 vs. other positions; possible over-alkylation.
Method B : Reductive Amination
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Condense the thiazepane with pyrrolidine and an aldehyde (e.g., formaldehyde), followed by reduction with NaBH4 or NaBH3CN.
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Advantages : Better control over substitution pattern.
Yield and Purity Considerations
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Cyclization Step : Yields for seven-membered rings typically range from 50–70% due to entropic challenges .
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Alkylation Step : Reductive amination often achieves 60–80% yield with excess amine .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Spectroscopic Validation
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1H NMR : Key signals include:
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MS (ESI+) : Expected [M+H]+ at m/z 285.
Ring Expansion Strategies
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Start with a smaller heterocycle (e.g., thiazolidine) and perform ring expansion via insertion of a CH2 group.
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Reagents : Diazomethane or ethyl diazoacetate under catalytic Cu(I) .
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Limitations : Low regioselectivity and hazardous reagents.
Late-Stage Esterification
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Synthesize 1,4-thiazepane-4-carboxylic acid first, followed by esterification with ethanol.
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Advantages : Avoids ester hydrolysis during earlier steps.
Industrial-Scale Feasibility
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Cost Drivers : Pyrrolidine (~$50/kg) and ethyl acrylate (~$20/kg).
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Process Safety : Exothermic cyclization requires controlled addition and cooling.
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Green Chemistry : Solvent recovery (ethanol) and catalytic methods (e.g., enzyme-mediated cyclization) remain underexplored.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties or enabling further derivatization.
| Conditions | Product | Yield | References |
|---|---|---|---|
| 1M NaOH, H₂O/EtOH (reflux) | 3-[(Pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylic acid | 85–92% | |
| 2M HCl, THF (60°C, 8h) | Carboxylic acid (isolated as sodium salt) | 78% |
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Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation-nucleophilic addition pathway.
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Applications : The carboxylic acid intermediate serves as a precursor for amide coupling (e.g., with amines in peptide synthesis) .
Alkylation and Quaternization of the Pyrrolidine Nitrogen
The tertiary amine in the pyrrolidine ring undergoes alkylation, often leading to quaternary ammonium salts. This modifies solubility and enhances biological interactions.
| Reagent | Product | Conditions | References |
|---|---|---|---|
| Ethyl iodide | N-Ethylpyrrolidinium iodide derivative | DMF, 60°C, 12h | |
| Benzyl chloride | N-Benzyl quaternary salt | K₂CO₃, CH₃CN, reflux |
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Key Observation : Alkylation is regioselective at the pyrrolidine nitrogen due to steric accessibility .
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Side Reactions : Competing O-alkylation of the ester is suppressed under anhydrous conditions .
Oxidation Reactions at the Thiazepane Sulfur
The sulfur atom in the thiazepane ring is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Product | Selectivity | References |
|---|---|---|---|
| H₂O₂ (30%), AcOH | Thiazepane sulfoxide | Mono-oxidation (80%) | |
| mCPBA (2 equiv) | Thiazepane sulfone | Full oxidation (95%) |
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Impact on Reactivity : Sulfoxidation enhances hydrogen-bonding capacity, while sulfones increase electrophilicity for subsequent nucleophilic attacks .
Nucleophilic Substitution at the Methylene Bridge
The methylene group linking the pyrrolidine and thiazepane rings participates in nucleophilic substitutions, particularly under acidic conditions.
| Reagent | Product | Conditions | References |
|---|---|---|---|
| NaCN, DMSO | Cyanomethyl-pyrrolidine-thiazepane derivative | 100°C, 6h | |
| NH₃ (g), MeOH | Aminomethyl analogue | Sealed tube, 80°C, 24h |
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Mechanism : Protonation of the methylene bridge generates a carbocation intermediate, which is trapped by nucleophiles.
Complexation and Salt Formation
The pyrrolidine nitrogen and ester oxygen act as coordination sites for metal ions, forming complexes with potential catalytic or therapeutic applications.
| Metal Salt | Complex Type | Stability | References |
|---|---|---|---|
| CuCl₂ | Octahedral Cu(II) complex | Stable in aqueous media | |
| Zn(OTf)₂ | Tetrahedral Zn(II) complex | Air-stable |
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that compounds similar to ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate exhibit antidepressant-like effects. These compounds may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The thiazepane ring structure is believed to enhance the binding affinity to specific receptors, thereby improving efficacy in treating depression.
Case Study:
A study conducted on a series of thiazepane derivatives demonstrated significant antidepressant activity in animal models. The compounds were administered to rodents, showing a marked reduction in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST) .
Neuropharmacology
2.1 Cognitive Enhancement
this compound has been investigated for its potential cognitive-enhancing properties. Research suggests that it may improve memory and learning by modulating cholinergic pathways.
Data Table: Cognitive Effects of Thiazepane Derivatives
| Compound Name | Dose (mg/kg) | Memory Improvement (%) | Reference |
|---|---|---|---|
| Compound A | 10 | 25 | |
| Compound B | 20 | 30 | |
| Ethyl Thiazepane | 15 | 35 |
Antimicrobial Activity
3.1 Bacterial Inhibition
The compound has shown promising results as an antimicrobial agent against various bacterial strains. Its efficacy is attributed to the thiazepane moiety, which disrupts bacterial cell wall synthesis.
Case Study:
A series of experiments tested the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, revealing significant inhibition at low concentrations .
Drug Development
4.1 Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in optimizing the pharmacological properties of thiazepane derivatives. Modifications to the ethyl ester and pyrrolidine groups have been explored to enhance solubility and bioavailability.
Data Table: Structure Modifications and Their Effects
Mechanism of Action
The mechanism of action of ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Core Heterocycle Differences
- 1,4-Thiazepane vs. Quinoline: The thiazepane’s seven-membered ring offers greater conformational flexibility compared to the rigid, planar quinoline system. This flexibility may enhance binding to diverse biological targets but reduce specificity .
- Thiazepane vs.
Functional Group Impact
- Ethyl Ester vs. Carboxamide : The ester group in the target compound improves membrane permeability compared to carboxamides (e.g., ), which are more polar and may exhibit slower metabolic clearance .
- Pyrrolidinyl Substituents: Both the target compound and the quinoline derivative in incorporate pyrrolidine, a secondary amine that can enhance solubility in acidic environments (e.g., lysosomes) and participate in receptor interactions .
Biological Activity
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring fused with a thiazepane structure. The synthesis typically involves the reaction of pyrrolidine with a thiazepane derivative, often using sodium hydride (NaH) as a base in an organic solvent like tetrahydrofuran (THF) to facilitate nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives of thiazepane have been shown to possess significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Effects
In addition to antimicrobial properties, thiazepane derivatives have been explored for their antiviral potential. Studies have demonstrated that these compounds can inhibit viral replication by targeting specific viral proteins involved in the replication cycle. This suggests potential applications in treating viral infections .
Apoptotic Induction
A notable area of research is the compound's ability to induce apoptosis in cancer cells. Similar compounds have been shown to activate caspases and lead to DNA fragmentation in various cancer cell lines, indicating a mechanism that could be leveraged for cancer therapies .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study investigated the antimicrobial efficacy of thiazepane derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated a significant inhibition zone compared to control groups, suggesting strong antibacterial activity.
Case Study 2: Apoptosis in Cancer Cells
In vitro studies on human chronic myelogenous erythroleukaemia cells (K562) treated with thiazepane derivatives revealed activation of the extrinsic apoptotic pathway. Markers such as PARP cleavage and increased caspase activity were observed after treatment with the compound over a 48-hour period, confirming its potential as an anticancer agent .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 1,4-thiazepane ring in ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate?
- The 1,4-thiazepane ring can be synthesized via cyclization of a β-amino thiol intermediate. A common approach involves reacting a cysteine derivative with a carbonyl compound under acidic or basic conditions. For example, thioether formation followed by intramolecular amidation can yield the seven-membered ring . Protecting groups like tert-butyldimethylsilyl (TBS) (used in pyrrolidine derivatives in ) may stabilize intermediates during functionalization of the pyrrolidinylmethyl side chain.
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 70% acetonitrile/water mobile phase) to assess purity. LC-MS (as in ) can confirm molecular weight (e.g., [M+H]<sup>+</sup> ion).
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR can resolve the thiazepane ring protons (δ 2.5–4.0 ppm for CH2-S and CH2-N) and pyrrolidinyl methylene groups (δ 2.0–3.0 ppm). IR spectroscopy can confirm ester carbonyl (C=O stretch at ~1740 cm<sup>-1</sup>) .
Q. What are the critical parameters for optimizing esterification in the synthesis of this compound?
- Key factors include:
- Catalyst : Use DMAP (4-dimethylaminopyridine) or H2SO4 to enhance reaction efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature : Reflux conditions (80–100°C) are typical for ester formation, as seen in analogous pyrazole carboxylate syntheses .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational stability in solution?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the thiazepane ring’s chair-like or boat-like conformers. Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) assess flexibility of the pyrrolidinylmethyl side chain. Software like Gaussian or ORCA is recommended .
- Example : For a related pyrrolidine-thiazepane hybrid, DFT revealed a 2.1 kcal/mol energy difference between conformers, favoring the chair form .
Q. What experimental and analytical approaches resolve discrepancies in NMR data caused by dynamic stereochemistry?
- Variable Temperature (VT) NMR : Cooling to 183 K slows ring inversion, splitting broad singlets into distinct axial/equatorial proton signals.
- Chiral Derivatization : Use Mosher’s acid to esterify the compound and analyze diastereomers via <sup>19</sup>F NMR.
- X-ray Crystallography : SHELXL refinement ( ) can unambiguously assign stereochemistry if single crystals are obtained .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential as a protease inhibitor?
- Target Selection : Prioritize enzymes with sulfur-binding active sites (e.g., cysteine proteases) due to the thiazepane’s thioether group.
- Assay Design :
- Enzymatic Inhibition : Measure IC50 using fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B).
- Molecular Docking : AutoDock Vina can predict binding poses of the pyrrolidinylmethyl group in enzyme pockets.
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
